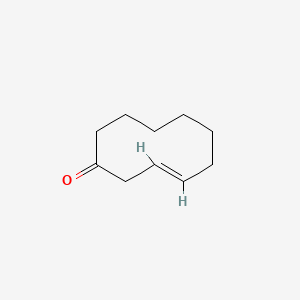
(3E)-cyclodec-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-cyclodec-3-en-1-one is an organic compound characterized by a ten-membered ring containing a double bond and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3E)-cyclodec-3-en-1-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a linear diene, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the ten-membered ring.
Industrial Production Methods: In an industrial setting, this compound can be produced via large-scale cyclization reactions. The process often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3E)-cyclodec-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) can be used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclodecenones.
Applications De Recherche Scientifique
(3E)-cyclodec-3-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: this compound is used in the production of fragrances and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism by which (3E)-cyclodec-3-en-1-one exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Cyclodecanone: Similar in structure but lacks the double bond.
Cyclododecanone: A larger ring size with different chemical properties.
Cyclooctanone: A smaller ring size, leading to different reactivity.
Uniqueness: (3E)-cyclodec-3-en-1-one’s unique combination of a ten-membered ring, a double bond, and a ketone group distinguishes it from other cyclic ketones
Propriétés
Numéro CAS |
10035-96-8 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.237 |
Nom IUPAC |
(3E)-cyclodec-3-en-1-one |
InChI |
InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h4,6H,1-3,5,7-9H2/b6-4+ |
Clé InChI |
RSYGVVRAGPDQHJ-GQCTYLIASA-N |
SMILES |
C1CCCC(=O)CC=CCC1 |
Synonymes |
(E)-3-Cyclodecen-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


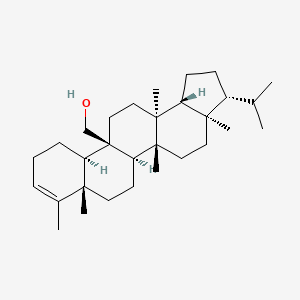
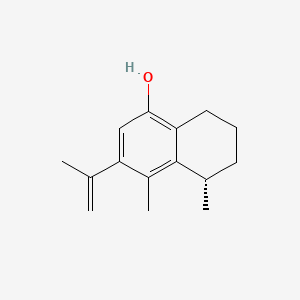
![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)
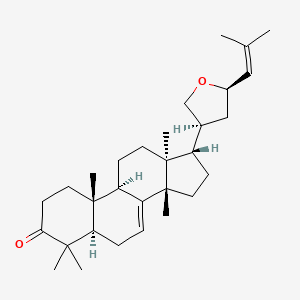
![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)
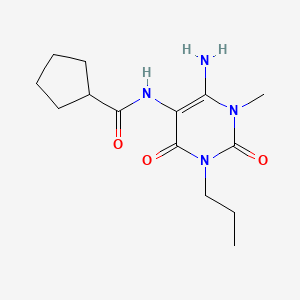
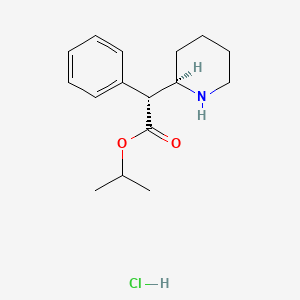
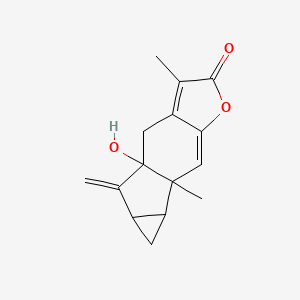

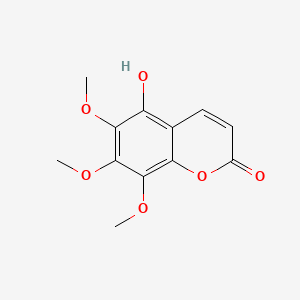
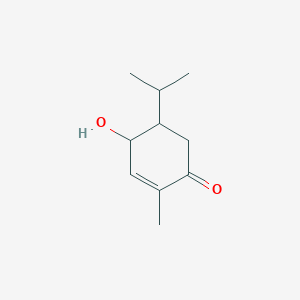

![2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline](/img/structure/B593593.png)
